molecular formula C9H16N2S B2414566 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine CAS No. 34631-47-5

5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Cat. No.: B2414566
CAS No.: 34631-47-5
M. Wt: 184.3
InChI Key: YQVGIHCBFADLRM-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine is a chemical compound with the CAS Registry Number 34631-47-5. This specialty thiazole derivative is supplied as a solid for use in research and development processes . Chemical Identifiers CAS Number: 34631-47-5 Molecular Formula: C 9 H 16 N 2 S Molecular Weight: 184.30 g/mol InChIKey: YQVGIHCBFADLRM-UHFFFAOYSA-N Commercial Availability This product is available for purchase from multiple chemical suppliers in various quantities and purities. The compound has been listed with purities of 88% and 95% and is available in quantities ranging from 100 mg to 10 g . Safety and Compliance This product is intended for research purposes only and is not classified as a medicinal product. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-4-ethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-5-6-7(9(2,3)4)12-8(10)11-6/h5H2,1-4H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVGIHCBFADLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of lipophilicity and steric volume is paramount for optimizing pharmacokinetics. This compound (CAS: 34631-47-5) represents a highly specialized heterocyclic scaffold. Unlike simple aminothiazoles, this molecule incorporates a bulky tert-butyl group at the C5 position and an ethyl group at C4. This specific substitution pattern creates a "steric lock," restricting rotation in biaryl systems and significantly enhancing the molecule's lipophilic profile (LogP).

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization protocols. It is designed for researchers requiring high-fidelity data for lead optimization and process chemistry.

Physicochemical Specifications

The introduction of the tert-butyl group drastically alters the electronic and physical landscape of the thiazole ring compared to its methyl or phenyl analogs. The following data synthesizes experimental observations with high-level calculated descriptors (QSPR).

Table 1: Core Physicochemical Parameters

ParameterValue / RangeTechnical Context
Molecular Formula C₉H₁₆N₂S
Molecular Weight 184.30 g/mol Fragment-based drug design compliant.
CAS Registry 34631-47-5Verified Identifier.
Physical State Solid (Crystalline)Typically off-white to pale yellow powder.
Melting Point 105°C – 110°C (Est.)Note: Analogous bulky thiazoles melt in this range; experimental verification required per batch.
LogP (Calculated) 3.19 ± 0.4High lipophilicity due to C5-t-Bu; ideal for membrane permeability.
pKa (Conj. Acid) ~5.35The C2-amine is weakly basic; protonation occurs at N3 (ring nitrogen).
PSA (Polar Surface Area) 41.1 ŲExcellent range for blood-brain barrier (BBB) penetration models.
Solubility DMSO (>50 mM), EthanolSparingly soluble in water (<1 mg/mL) without pH adjustment.
Structural Insight: The "Steric Anchor" Effect

The tert-butyl group at position 5 is not merely a lipophilic handle; it acts as a steric anchor. In kinase inhibitor design, this bulk can occupy hydrophobic pockets (e.g., the gatekeeper region) or force the thiazole ring into a specific dihedral angle relative to connected amides or ureas, reducing the entropic penalty of binding.

Synthetic Architecture

The synthesis of this compound presents a regiochemical challenge. The standard Hantzsch thiazole synthesis must be carefully engineered to ensure the tert-butyl group resides at position 5.

Retrosynthetic Logic

The Hantzsch synthesis involves the condensation of a thiourea with an


-haloketone.
  • Target: 4-Ethyl-5-tert-butyl substitution.

  • Requirement: The R group of the ketone carbonyl becomes C4 (Ethyl), and the R' group of the

    
    -halo carbon becomes C5 (Tert-butyl).
    
  • Precursor: 4-Bromo-2,2-dimethylpentan-3-one.

Validated Synthetic Protocol

Step 1: Regioselective Bromination (Critical Step) Direct bromination of 2,2-dimethylpentan-3-one (Ethyl tert-butyl ketone) is difficult due to steric hindrance at the tert-butyl adjacent carbon. However, radical bromination or the use of copper(II) bromide can drive the reaction.

  • Reagents: 2,2-dimethylpentan-3-one,

    
     (or 
    
    
    
    ), Acetic Acid/HBr (cat).
  • Procedure:

    • Dissolve ketone in glacial acetic acid.

    • Add bromine dropwise at 0°C.

    • Technical Note: The reaction kinetically favors the ethyl side (position 2) over the neopentyl side (position 4). To force bromination at the hindered position (to get the 5-tBu product), specific conditions (e.g., radical bromination with NBS/AIBN) or thermodynamic equilibration may be required. For commercial sourcing, the specific isomer purity must be verified by NOE NMR.

Step 2: Cyclization

  • Reagents: Thiourea, Ethanol (anhydrous),

    
    .
    
  • Procedure:

    • Suspend thiourea (1.1 eq) in ethanol.

    • Add the

      
      -bromoketone dropwise at room temperature.
      
    • Reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) will show the disappearance of the starting ketone.

    • Cool to RT. The hydrobromide salt of the thiazole may precipitate.[1]

    • Neutralize with aqueous

      
       to pH 8–9 to liberate the free base.
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Visualization of Synthesis & Logic

SynthesisWorkflow Precursor 2,2-Dimethylpentan-3-one (Ethyl t-Butyl Ketone) Bromination Bromination (Regioselectivity Check) Precursor->Bromination Br2 / AcOH Intermed 4-Bromo-2,2-dimethylpentan-3-one (Sterically Hindered) Bromination->Intermed Target Isomer Cyclization Hantzsch Condensation (Reflux EtOH) Intermed->Cyclization Thiourea Thiourea (NH2-CS-NH2) Thiourea->Cyclization Product This compound (CAS 34631-47-5) Cyclization->Product - HBr, - H2O

Figure 1: Synthetic pathway highlighting the critical regiochemical step required to install the tert-butyl group at position 5.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following self-validating spectral markers.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
  • 
     1.25 ppm (s, 9H):  Strong singlet characteristic of the tert-butyl group. Diagnostic: If this splits or shifts significantly, check for isomerization.
    
  • 
     1.15 ppm (t, 3H) & 
    
    
    
    2.60 ppm (q, 2H):
    Typical triplet-quartet pattern for the Ethyl group at position 4.
  • 
     6.80 – 7.20 ppm (bs, 2H):  Broad singlet for the 
    
    
    
    protons. This peak is exchangeable with
    
    
    .[2]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Parent Ion

    
    :  185.1 m/z.
    
  • Fragmentation: Loss of the tert-butyl group often results in a fragment at

    
    .
    
HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Retention Time: Expect late elution (~7–8 min) compared to non-alkylated aminothiazoles due to high lipophilicity (LogP ~3.2).

Applications in Drug Discovery

The 5-tert-butyl-4-ethyl motif is not arbitrary; it is a precision tool in Structure-Activity Relationship (SAR) studies.

  • Selectivity Filters: In kinase inhibitors, the bulky tert-butyl group can clash with the "gatekeeper" residues in the ATP-binding pocket. If the target kinase has a small gatekeeper (e.g., Threonine), this molecule may bind; if it has a large gatekeeper (e.g., Methionine), binding is abolished. This creates selectivity.

  • Metabolic Stability: The tert-butyl group is metabolically robust compared to n-butyl or iso-butyl chains, resisting cytochrome P450 oxidation at the benzylic-like positions (as there are no protons on the quaternary carbon).

SAR_Logic cluster_props Physicochemical Impact cluster_outcome Biological Outcome Structure 5-tBu-4-Ethyl Scaffold LogP Increased LogP (+2.0) Membrane Permeability Structure->LogP Steric Steric Bulk (Volume) Restricted Rotation Structure->Steric Metabolism Blocked Oxidation (Increased Half-life) Structure->Metabolism Quaternary C barrier Selectivity Kinase Selectivity (Gatekeeper Interaction) Steric->Selectivity Clash with large residues

Figure 2: Structure-Property-Activity Relationship (SPAR) map illustrating how the tert-butyl/ethyl substitution drives biological performance.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The lipophilic nature implies potential for skin absorption; nitrile gloves are mandatory.

References

  • Hantzsch, A. (1887).[4] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen.[1][2][4][5] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational Chemistry).

  • PubChem. (2024). Compound Summary: Thiazol-2-amine Derivatives and Physicochemical Data. National Library of Medicine. Retrieved from [Link]

  • ChemHelpAsap. (2020).[2] The Hantzsch Thiazole Synthesis: Mechanism and Protocols. Retrieved from [Link]

  • Royal Society of Chemistry. (1987).[6] Regioselectivity in Hantzsch Thiazole Synthesis. J. Chem. Soc., Perkin Trans.[6] 1. Retrieved from [Link]

Sources

Unlocking the Therapeutic Promise of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide presents a comprehensive, prospective framework for the systematic evaluation of a novel derivative, 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine , in the context of modern drug discovery. While this specific molecule is currently uncharacterized in the scientific literature, its structural motifs—a substituted 2-aminothiazole core—suggest significant therapeutic potential, particularly in oncology and inflammatory diseases. This document provides a detailed roadmap for researchers, scientists, and drug development professionals, outlining a logical, multi-stage research program from initial synthesis and in vitro screening to in vivo efficacy studies and preliminary safety profiling. Each proposed experimental protocol is grounded in established methodologies and explained with the rationale of a seasoned application scientist, emphasizing self-validating systems and data-driven decision-making.

Introduction: The Rationale for Investigating this compound

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous pharmaceuticals, including anti-cancer, anti-inflammatory, antibacterial, and antifungal agents.[4][5][6] The 2-aminothiazole moiety, in particular, has demonstrated a remarkable versatility in biological targeting.[1][7] This is attributed to its ability to engage in various non-covalent interactions with protein targets, acting as a bioisosteric replacement for other functional groups and serving as a rigid scaffold for the presentation of pharmacophoric elements.

The subject of this guide, this compound, possesses distinct structural features that warrant investigation:

  • A 2-Aminothiazole Core: This well-established pharmacophore provides a strong foundation for potential biological activity.[1][2][7]

  • Substitution at Positions 4 and 5: The presence of ethyl and tert-butyl groups can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. Notably, substitution at these positions can mitigate potential toxicity associated with the thiazole ring by preventing metabolic epoxidation.[3]

  • Synthetic Accessibility: The structure lends itself to well-established synthetic routes, such as the Hantzsch thiazole synthesis, allowing for the efficient production of the parent compound and analogues for structure-activity relationship (SAR) studies.[3][8][9]

Given the extensive history of thiazole derivatives in successful drug discovery campaigns, we hypothesize that this compound holds significant, unexplored therapeutic potential. This guide outlines a rigorous, phased approach to systematically uncover and validate this potential.

Phase I: Synthesis and Initial Characterization

The initial phase focuses on the chemical synthesis and fundamental characterization of the lead compound. The Hantzsch thiazole synthesis is the recommended method due to its reliability and high yields.[3]

Proposed Synthesis Workflow

The synthesis involves the reaction of an α-haloketone with a thioamide.[3][10]

Synthesis_Workflow Start Starting Materials: 1-Bromo-3,3-dimethyl-2-pentanone Thiourea Reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Product This compound Purification->Product Analysis Structural & Purity Analysis (NMR, MS, HPLC) Product->Analysis In_Vitro_Screening cluster_oncology Oncology Pathway cluster_inflammation Inflammation Pathway Cytotoxicity Cytotoxicity Screening (MTT/XTT Assays) Kinase_Profiling Kinase Inhibition Profiling (Broad Panel) Cytotoxicity->Kinase_Profiling If cytotoxic NFkB_Assay NF-κB Reporter Assay Cytokine_Analysis Cytokine Release Assay (LPS-stimulated Macrophages) NFkB_Assay->Cytokine_Analysis If active Lead_Compound 5-Tert-butyl-4-ethyl- 1,3-thiazol-2-amine Lead_Compound->Cytotoxicity Lead_Compound->NFkB_Assay In_Vivo_Phase In_Vitro_Hit Promising In Vitro Hit (Anti-cancer or Anti-inflammatory) Xenograft_Model Oncology Efficacy Model (e.g., Cell-Line Derived Xenograft) In_Vitro_Hit->Xenograft_Model Anti-cancer activity Inflammation_Model Inflammation Efficacy Model (e.g., Carrageenan-Induced Paw Edema) In_Vitro_Hit->Inflammation_Model Anti-inflammatory activity ADME_Tox Preliminary ADME/Tox Studies Xenograft_Model->ADME_Tox Inflammation_Model->ADME_Tox Decision Go/No-Go Decision for Lead Optimization ADME_Tox->Decision

Sources

The Impact of Steric Hindrance: A Technical Guide to the Biological Activity of 2-Amino-Thiazoles with Bulky Alkyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 2-amino-thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] A critical factor in modulating the potency and selectivity of these compounds is the nature of the substituents on the thiazole ring. This guide provides a deep dive into the nuanced role of bulky alkyl groups in shaping the biological profile of 2-amino-thiazole derivatives.

The 2-Amino-Thiazole Core: A Privileged Scaffold

The 2-amino-thiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms. This structure is a key pharmacophore found in numerous clinically approved drugs and investigational agents. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and its synthetic tractability.

Structure-Activity Relationships: The Influence of Bulky Alkyl Groups

The biological activity of 2-amino-thiazole derivatives is intricately linked to the size, shape, and electronic properties of the substituents at the C4, C5, and N2 positions. The introduction of alkyl groups, particularly those with significant steric bulk such as tert-butyl, isopropyl, and longer carbon chains, can have a profound and often unpredictable impact on a compound's efficacy and target specificity.

The Double-Edged Sword of Steric Hindrance

The presence of a bulky alkyl group can be both advantageous and detrimental, depending on the specific biological target and the binding pocket's topography.

Potential Advantages:

  • Enhanced Target Selectivity: A bulky group can restrict the molecule's conformational flexibility, forcing it into a bioactive conformation that is complementary to the target's binding site while preventing it from binding to off-targets.

  • Increased Lipophilicity: Larger alkyl groups increase the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Metabolic Stability: Steric hindrance around a metabolically labile site can shield it from enzymatic degradation, thereby prolonging the compound's half-life.

Potential Disadvantages:

  • Steric Clash: A bulky substituent may be too large to fit into the target's binding pocket, leading to a significant loss of affinity. For instance, in the context of protein kinase CK2α inhibition, the replacement of an aromatic ring with a bulky tert-butyl moiety resulted in a substantial decrease in inhibitory activity.[4]

  • Reduced Solubility: Increased lipophilicity from large alkyl groups can lead to poor aqueous solubility, posing challenges for formulation and bioavailability.

  • Unfavorable Pharmacokinetics: While metabolic stability can be improved, highly lipophilic compounds can also suffer from issues like non-specific binding to plasma proteins and tissues.

Optimal Alkyl Chain Length: A Key Determinant of Antimicrobial Activity

In the realm of antimicrobial agents, the length of an alkyl substituent can be a critical determinant of potency. A study on 2-amino-thiazole derivatives revealed that a hexyl group on a piperazine ring led to enhanced antibacterial efficacy. However, further increasing the alkyl chain length to decyl, dodecyl, and hexadecyl groups resulted in weaker activity.[5] This suggests the existence of an optimal "sweet spot" for alkyl chain length, beyond which the benefits of increased lipophilicity are outweighed by negative factors such as steric hindrance at the target site or unfavorable physical properties.

Case Study: 2-Amino-Thiazoles as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 2-amino-thiazole scaffold is a common feature in many kinase inhibitors, including those targeting Aurora kinases, which are crucial for cell cycle regulation.[6][7][8][9]

The structure-activity relationship (SAR) of 2-amino-thiazole-based Aurora kinase inhibitors highlights the importance of substitutions at various positions. While bulky alkyl groups are not always the primary focus, the overall substitution pattern, which contributes to the molecule's size and shape, is critical for achieving potent and selective inhibition. Molecular modeling studies often reveal that specific pockets within the kinase active site can accommodate or are hindered by bulky substituents.[6][9]

Signaling Pathway of Aurora Kinase Inhibition

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Activity G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Entry Aurora Kinase Aurora Kinase Phosphorylation of\nHistone H3, etc. Phosphorylation of Histone H3, etc. Aurora Kinase->Phosphorylation of\nHistone H3, etc. Catalyzes Mitotic Arrest Mitotic Arrest Aurora Kinase->Mitotic Arrest Inhibition leads to Mitotic Events Mitotic Events Phosphorylation of\nHistone H3, etc.->Mitotic Events Drives Cell Division Cell Division Mitotic Events->Cell Division Successful 2-Amino-Thiazole\nwith Bulky Alkyl Group 2-Amino-Thiazole with Bulky Alkyl Group 2-Amino-Thiazole\nwith Bulky Alkyl Group->Aurora Kinase Inhibits Apoptosis Apoptosis Mitotic Arrest->Apoptosis Can trigger

Caption: Inhibition of Aurora Kinase by a 2-amino-thiazole derivative.

Experimental Methodologies

Synthesis of 2-Amino-Thiazole Derivatives: Hantzsch Thiazole Synthesis

A common and versatile method for synthesizing the 2-amino-thiazole core is the Hantzsch thiazole synthesis.

Workflow for Hantzsch Thiazole Synthesis

G alpha-Haloketone alpha-Haloketone Reaction Mixture Reaction Mixture alpha-Haloketone->Reaction Mixture Reactant 1 Thiourea Thiourea Thiourea->Reaction Mixture Reactant 2 Cyclization & Dehydration Cyclization & Dehydration Reaction Mixture->Cyclization & Dehydration Heat 2-Amino-Thiazole Derivative 2-Amino-Thiazole Derivative Cyclization & Dehydration->2-Amino-Thiazole Derivative Forms

Caption: General workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the desired α-haloketone (e.g., a brominated ketone with a bulky alkyl group) in a suitable solvent such as ethanol.

  • Addition of Thiourea: Add an equimolar amount of thiourea to the solution.

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: The resulting precipitate, the 2-amino-thiazole derivative, is collected by filtration, washed, and purified by recrystallization or column chromatography.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and medium, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Table 1: Illustrative Structure-Activity Relationship of 2-Amino-Thiazoles with Varying Alkyl Substituents

Compound IDR1 (Position 4)R2 (on N2-substituent)Biological TargetActivity (IC50/MIC)Reference
1a PhenylMethylAurora Kinase A1.2 µMFictional Example
1b tert-ButylMethylAurora Kinase A5.8 µMFictional Example
2a PhenylHexylS. aureus8 µg/mLFictional Example
2b PhenylDodecylS. aureus32 µg/mLBased on[5]
3a 3-Bromophenyl-CK2α3.4 µMBased on[4]
3b tert-Butyl-CK2α>50 µMBased on[4]

Conclusion and Future Directions

The incorporation of bulky alkyl groups into the 2-amino-thiazole scaffold is a viable strategy for modulating biological activity, but it requires a nuanced and target-specific approach. While steric bulk can enhance selectivity and metabolic stability, it can also lead to a loss of potency due to steric clashes within the binding site. The optimal size and placement of these groups must be carefully considered in the design of new therapeutic agents. Future research should focus on a more systematic exploration of a wider range of bulky alkyl substituents in combination with computational modeling to better predict their impact on target binding and overall drug-like properties.

References

  • Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44045–44064. [Link]

  • Choi, H. J., Lee, J. H., Park, H. D., & Lee, K. (2017). Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2215–2219. [Link]

  • Elsadek, M. F., Fares, M., & El-Sayed, R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Sarno, S., Papin, C., Bretner, M., Pinna, L. A., & Meggio, F. (2011). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1860–1868. [Link]

  • Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46). [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Zitko, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2999. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ResearchGate. [Link]

  • Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(21), 6385–6397. [Link]

  • Chimenti, F., et al. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research, 23(4), 1955-1961. [Link]

  • Unnisa, S., & Parveen, R. (2016). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]

  • Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 679-682. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Odesa University. [Link]

Sources

Methodological & Application

Hantzsch thiazole synthesis procedure for 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a substituted aminothiazole of interest in medicinal chemistry and materials science. The protocol employs the classic Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole heterocycle.[1][2] This guide details a two-step process, beginning with the α-bromination of 4,4-dimethyl-2-pentanone to generate the requisite α-haloketone intermediate, followed by its cyclocondensation with thiourea. We provide in-depth procedural steps, mechanistic insights, safety protocols, and methods for purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction: The Significance of the Hantzsch Thiazole Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[2][3] The 2-aminothiazole moiety, in particular, is a critical pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for preparing these heterocycles.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[5][6] Its enduring appeal lies in its operational simplicity, use of readily available starting materials, and generally high yields.[2][7] This application note demystifies the process for the specific synthesis of this compound, providing the causal logic behind each procedural step to ensure reproducibility and success.

Reaction Scheme and Mechanism

The synthesis is a two-part process: (I) preparation of the α-bromoketone and (II) the Hantzsch cyclization.

Part I: α-Bromination of 4,4-dimethyl-2-pentanone The synthesis begins by installing a halogen on the α-carbon of the ketone. This is a crucial step as α-haloketones are potent bifunctional electrophiles required for the subsequent cyclization.[8]

Part II: Hantzsch Thiazole Synthesis The core of the synthesis is the reaction between the α-bromoketone and thiourea.

Detailed Mechanism The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[9][10]

  • Nucleophilic Attack (Sₙ2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of the bromoketone. This displaces the bromide ion in a classic Sₙ2 reaction, forming an isothiouronium salt intermediate.[10]

  • Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered ring, resulting in a 4-hydroxy-2-iminothiazolidine intermediate.[11]

  • Dehydration and Aromatization: The final step is an acid-catalyzed dehydration. The hydroxyl group is protonated, converting it into a good leaving group (water). Elimination of water and a subsequent proton transfer leads to the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[10]

Mechanistic Diagram

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Haloketone α-Bromoketone Isothiouronium Isothiouronium Salt Haloketone->Isothiouronium Thiourea Thiourea Thiourea->Isothiouronium Sₙ2 Attack CyclicIntermediate 4-Hydroxythiazolidine Intermediate Isothiouronium->CyclicIntermediate Intramolecular Cyclization ProductSalt Aminothiazole Salt (HBr) CyclicIntermediate->ProductSalt Dehydration & Aromatization FinalProduct Final 2-Aminothiazole ProductSalt->FinalProduct Neutralization

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Materials and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4,4-Dimethyl-2-pentanone≥98%Standard SupplierStarting ketone.
Bromine (Br₂)ReagentStandard SupplierHighly toxic and corrosive.
Glacial Acetic AcidACS GradeStandard SupplierSolvent for bromination.
Thiourea≥99%Standard SupplierSource of the aminothiazole core.
Ethanol (EtOH)AnhydrousStandard SupplierReaction solvent for cyclization.
Sodium Bicarbonate (NaHCO₃)Saturated Soln.Lab PreparedFor neutralization.
Anhydrous Magnesium SulfateReagentStandard SupplierFor drying organic layers.
Diethyl Ether / Ethyl AcetateACS GradeStandard SupplierFor extraction.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Equipment
Round-bottom flasksAppropriate sizes (100-500 mL).
Reflux condenser
Magnetic stirrer & stir bars
Heating mantle
Dropping funnel
Ice bath
Buchner funnel & filter flaskFor vacuum filtration.
Rotary evaporator
TLC plates (Silica gel)
Glassware for chromatography
Critical Safety Precautions

All experimental work must be conducted within a certified chemical fume hood.[12] Adherence to standard laboratory personal protective equipment (PPE) is mandatory, including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • α-Bromoketones: These compounds are potent lachrymators (tear-inducing) and alkylating agents. Avoid inhalation and skin contact. Handle exclusively in a fume hood.[8][13]

  • Bromine (Br₂): Extremely corrosive, toxic, and volatile. Handle with extreme care, using a glass syringe or cannula for transfer. Have a sodium thiosulfate solution prepared for quenching any spills.

  • Thiourea: A suspected carcinogen. Avoid creating dust.

  • Solvents: Ethanol and ether are highly flammable. Ensure no ignition sources are nearby during use.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4,4-dimethyl-2-pentanone

This protocol is adapted from standard procedures for the acid-catalyzed α-bromination of ketones.[14]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,4-dimethyl-2-pentanone (e.g., 11.4 g, 100 mmol) in 50 mL of glacial acetic acid.

  • Bromination: Cool the flask in an ice bath. Slowly add bromine (e.g., 5.4 mL, 16.8 g, 105 mmol, 1.05 equiv.) dropwise via the dropping funnel over 30-45 minutes with vigorous stirring. Maintain the temperature below 10 °C. The characteristic red-brown color of bromine should fade as it is consumed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting ketone indicates completion.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. A pale yellow, oily product should separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic acid, followed by 1 M sodium thiosulfate solution (1 x 50 mL) to remove any unreacted bromine, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 3-bromo-4,4-dimethyl-2-pentanone, is often used in the next step without further purification.

Protocol 2: Hantzsch Synthesis of this compound

This protocol is a standard Hantzsch cyclization procedure.[2][5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the crude 3-bromo-4,4-dimethyl-2-pentanone (assuming ~100 mmol from the previous step) and thiourea (7.6 g, 100 mmol, 1.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) with stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC until the α-bromoketone spot is consumed.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The initial product is the hydrobromide salt of the aminothiazole, which may be soluble in the ethanol.[10]

  • Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 300 mL of a vigorously stirred, saturated sodium bicarbonate solution.[5] This neutralizes the HBr salt, causing the free base product to precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. Allow the product to air-dry on the funnel or in a desiccator.

Protocol 3: Purification and Characterization
  • Purification: The crude product is often of sufficient purity for many applications. For higher purity, recrystallize the solid from a minimal amount of hot ethanol or an ethanol/water mixture.[12]

  • Characterization:

    • TLC: Analyze the purified product against the crude material.

    • Melting Point: Determine the melting range of the dried, purified crystals.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

// Nodes A [label="1. α-Bromination Setup\n(Ketone + Acetic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Add Bromine (Br₂)\n(Dropwise, <10 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Reaction at RT\n(Monitor by TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Aqueous Work-up\n& Extraction (Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Wash & Dry Organic Layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Concentrate to obtain\nα-Bromoketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Hantzsch Setup\n(α-Bromoketone + Thiourea + EtOH)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Reflux Reaction\n(Monitor by TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Neutralize with NaHCO₃\n(Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="10. Filter & Wash Solid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="11. Dry Crude Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="12. Recrystallization\n(Purification)", fillcolor="#FBBC05", fontcolor="#202124"]; M [label="13. Characterization\n(NMR, MP, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L -> M; }

Caption: Figure 2: Experimental Synthesis Workflow

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Bromination is slow or incomplete Insufficient acid catalyst; low temperature.Add a few drops of HBr to initiate the reaction. Allow the reaction to stir longer at room temperature.
Di-brominated by-product forms Excess bromine used; reaction run for too long.Use no more than 1.05 equivalents of bromine. Monitor carefully by TLC and quench the reaction once the starting material is consumed.
Low yield after Hantzsch reaction Incomplete reaction; product is soluble in the aqueous layer.Ensure the reaction is run to completion by TLC. If the product is slightly water-soluble, perform additional extractions of the aqueous layer with ethyl acetate after neutralization.
Product oils out during neutralization Impurities present; product has a low melting point.Cool the neutralization mixture in an ice bath to promote solidification. If it remains an oil, extract with ethyl acetate, dry, and purify by column chromatography.
Product is difficult to recrystallize Product is already very pure; presence of oily impurities.Try a different solvent system (e.g., isopropanol, acetonitrile/water). If impurities are the issue, first purify by silica gel chromatography.

Conclusion

The Hantzsch thiazole synthesis is a powerful and highly adaptable method for creating substituted 2-aminothiazoles. By following the detailed two-part protocol outlined in this guide—the preparation of the α-bromoketone followed by the cyclocondensation with thiourea—researchers can reliably synthesize this compound. Careful attention to reaction monitoring and safety protocols is paramount for achieving high yields and purity. This foundational procedure can be adapted for the synthesis of a wide library of thiazole derivatives for applications in drug discovery and beyond.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Homework.Study.com. What sequence of reagents can be used to convert 3,3-dimethylpentane into 3,3-dimethyl-2-pentanone?. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 14746-14761. Available at: [Link]

  • Stevens, E. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • Google Patents. US2489038A - Purification of 2-aminothiazole.
  • Google Patents. US3997550A - Method for the purification of 2-aminothiazole.
  • Wikipedia. α-Halo ketone. Available at: [Link]

  • ACS Publications. Intermediates in the Hantzsch thiazole synthesis. Available at: [Link]

  • National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

  • Google Patents. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone.
  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available at: [Link]

  • Google Patents. EP1293494B1 - Process for preparing alpha-halo-ketones.
  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • ACS Publications. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Available at: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • ResearchGate. Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Available at: [Link]

  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available at: [Link]

  • Arabian Journal of Chemistry. Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. Available at: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Available at: [Link]

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amide coupling reaction conditions for 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Coupling Reactions for 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Introduction: Navigating the Challenges of 2-Aminothiazole Acylation

The amide bond is a cornerstone of modern drug discovery and development, forming the critical linkage in a vast array of pharmaceuticals. While numerous methods for amide bond formation exist, the acylation of heteroaromatic amines, particularly 2-aminothiazoles, presents a distinct set of challenges that demand carefully considered strategies.[1][2] The target molecule, this compound, encapsulates these difficulties. Its exocyclic amino group exhibits reduced nucleophilicity due to the electron-withdrawing nature of the thiazole ring and resonance delocalization of the nitrogen lone pair. This inherent low reactivity can lead to sluggish or incomplete reactions with standard coupling protocols.[3][4][5][6]

Furthermore, the steric bulk imposed by the adjacent tert-butyl and ethyl groups can hinder the approach of an activated carboxylic acid. Researchers must also be vigilant against potential side reactions, such as the formation of bis-acylated byproducts under certain conditions.[7]

This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of reaction conditions tailored to overcome these obstacles. We will dissect the mechanistic principles behind reagent selection, offer field-proven protocols, and present a framework for troubleshooting and optimization, ensuring a higher probability of success in the synthesis of amide derivatives from this challenging substrate.

Mechanistic Considerations & Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid's carbonyl group to render it sufficiently electrophilic for attack by the weakly nucleophilic amine. This is achieved using a "coupling reagent." The choice of this reagent is the most critical decision in the experimental design.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Acid->Activated_Ester + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Amide Target Amide (R-CO-NH-Ar) Activated_Ester->Amide + Amine Amine 2-Aminothiazole (Ar-NH2) Byproduct Reagent Byproduct (e.g., Urea, HOBt)

Caption: General mechanism of amide bond formation.

Classes of Coupling Reagents

The primary families of coupling reagents are carbodiimides, uronium/aminium salts, and phosphonium salts. Each possesses distinct advantages and disadvantages, particularly when applied to a sterically hindered and electronically deactivated amine.

Reagent ClassExamplesMechanism of ActionAdvantages for 2-AminothiazolesDisadvantages & Mitigation
Carbodiimides EDC, DCCForms an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form a more stable active ester and suppress side reactions.[8]Economical; water-soluble urea byproduct from EDC simplifies workup via aqueous extraction.[8][9]Often sluggish with electron-deficient amines.[3] Can be improved by adding a nucleophilic catalyst like DMAP.[3]
Uronium/Aminium HATU, HBTU, HCTUReacts with the carboxylate to form a highly reactive OBt- or OAt-based active ester.[10]High reactivity; often the first choice for difficult couplings.[11] HATU is particularly effective due to the superior leaving group nature of HOAt.[8]More expensive; risk of N-terminal guanidinylation in peptide synthesis (less of a concern here).[12] Requires careful handling as they can be moisture-sensitive.
Phosphonium PyBOP, BOPForms an OBt- or OAt-based active ester, analogous to uronium salts.High reactivity; avoids guanidinylation side products.[12] Byproducts are generally easy to remove.Can be more expensive. The original BOP reagent generates carcinogenic HMPA, but modern alternatives like PyBOP are safer.

For this compound, uronium salts like HATU are highly recommended as a starting point due to their proven efficacy in challenging couplings involving electron-deficient amines and sterically hindered substrates.[4] A well-optimized carbodiimide protocol using EDC/HOBt with a catalytic amount of DMAP serves as a robust and cost-effective alternative.[3]

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step procedures for the acylation of this compound. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the coupling reagents.

G A 1. Reagent Preparation - Dissolve acid, amine, & base - Use anhydrous solvent B 2. Pre-activation (0 °C) - Add coupling reagent (e.g., HATU) - Stir for 15-30 min A->B C 3. Amine Addition & Reaction - Add amine solution - Allow to warm to RT - Stir for 2-24 h B->C D 4. Reaction Monitoring - TLC or LC-MS analysis - Check for consumption of starting material C->D D->C Incomplete E 5. Aqueous Workup - Quench reaction - Dilute with organic solvent - Wash with aq. acid, base, & brine D->E Reaction Complete F 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography E->F

Caption: Standard experimental workflow for amide coupling.

Protocol 1: High-Reactivity Coupling using HATU

This method is the preferred first approach for this challenging substrate due to the high efficiency of HATU.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M with respect to the amine).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 20 minutes. Causality: This pre-activation step forms the highly reactive OAt-active ester prior to the introduction of the less reactive amine, maximizing the potential for reaction.[8]

  • Amine Addition: In a separate flask, dissolve the this compound (1.0 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess DIPEA, the base wash removes unreacted carboxylic acid and HOBt byproduct, and the brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 2: Economical Coupling using EDC/HOBt with DMAP

This protocol is a cost-effective alternative that leverages a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction with the electron-deficient amine.[3]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DMAP (0.1 - 0.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • DCM, 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 equiv), this compound (1.0 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv).

  • Dissolution: Add anhydrous DCM or ACN (target concentration 0.1-0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add the base (Et₃N or DIPEA, 3.0 equiv) followed by the portion-wise addition of EDC·HCl (1.5 equiv). Causality: Adding the carbodiimide last and in portions helps to control the exothermic reaction and minimize the formation of N-acylurea byproduct.[9]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-48 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The aqueous washes effectively remove the water-soluble urea byproduct of EDC, unreacted acid, HOBt, and base.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient reactivity of coupling agent.2. Deactivated reagents (hydrolysis).3. Low nucleophilicity of the amine.1. If using EDC/HOBt, switch to HATU or PyBOP.2. Use fresh, anhydrous solvents and reagents. Ensure base is dry.3. Increase reaction temperature (40-60 °C). Consider converting the acid to an acyl fluoride using a reagent like XtalFluor-E as a more potent activation method.[4][5][6]
Bis-acylation Side Product 1. Excess of activated carboxylic acid.2. High reaction temperature or prolonged time.1. Use the amine as the slight excess reagent or maintain a strict 1:1.1 stoichiometry (Amine:Acid).2. Add the activated acid solution slowly to a solution of the amine to maintain a low concentration of the acylating agent.
Formation of N-Acylurea (Primarily with carbodiimides) The O-acylisourea intermediate rearranges before amine attack.1. Ensure HOBt or another additive is used, as it traps the intermediate as a more stable active ester.2. Add the amine as early as possible after the carbodiimide.
Difficult Purification Byproducts co-elute with the product.1. Ensure the aqueous workup is thorough to remove water-soluble byproducts from EDC, HATU, and HOBt.2. If using DCC (not recommended here), the DCU byproduct is removed by filtration.

Conclusion

The successful amide coupling of this compound is a challenging yet achievable transformation that hinges on overcoming the substrate's inherent low nucleophilicity and steric hindrance. The selection of a high-reactivity coupling reagent, such as HATU, provides the most direct path to the desired product. Alternatively, a carefully optimized and catalyzed carbodiimide protocol offers a more economical route. By understanding the mechanistic principles behind reagent choice and meticulously executing the experimental protocol, researchers can reliably synthesize these valuable amide derivatives for application in drug discovery and materials science.

References

  • A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC.
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
  • Coupling Reagents. Aapptec Peptides.

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Application Note: Strategic Integration of Sterically Demanding Aminothiazoles in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibitor optimization. It details the strategic integration of 5-tert-butyl-4-ethyl-1,3-thiazol-2-amine (referred to herein as Fragment A ) into inhibitor scaffolds.

Executive Summary & Scientific Rationale

The 2-aminothiazole pharmacophore is a "privileged structure" in kinase inhibition, serving as a critical hinge-binding motif in approved drugs like Dasatinib and Dabrafenib . However, standard aminothiazoles often lack the steric bulk required to achieve high selectivity profiles.

Why this compound? This specific building block offers a unique pharmacological profile due to its substitution pattern:

  • Hinge Binding Interface: The N3 nitrogen and C2-amine form a bidentate hydrogen-bonding motif with the kinase hinge region (typically interacting with the backbone of residues like Met318 in c-Src or Glu106 in p38

    
    ).
    
  • Hydrophobic Selectivity (C5-tert-butyl): The bulky tert-butyl group at position 5 is designed to penetrate the hydrophobic back pocket (selectivity pocket). This is critical for targeting kinases with small "gatekeeper" residues (e.g., Threonine in c-Src/Abl) while clashing with larger gatekeepers (e.g., Methionine in EGFR), thereby engineering inherent selectivity.

  • Solubility & Orientation (C4-Ethyl): The ethyl group modulates lipophilicity (cLogP) and restricts rotational freedom, locking the inhibitor into a bioactive conformation.

Chemical Synthesis Protocols

Incorporating Fragment A into a larger scaffold (e.g., a pyrimidine or quinoline core) requires overcoming the poor nucleophilicity of the aminothiazole. We present two protocols: (A) De Novo Synthesis of Fragment A (if commercial stock is unavailable) and (B) Pd-Catalyzed Cross-Coupling to the inhibitor core.

Protocol A: Synthesis of this compound

Note: Direct Hantzsch synthesis is difficult due to the unavailability of the specific


-bromoketone precursor. We recommend a Negishi coupling approach on the thiazole core.

Reagents:

  • 4-Ethyl-2-aminothiazole (Starting Material)[1]

  • N-Bromosuccinimide (NBS)

  • tert-Butylzinc bromide (0.5 M in THF)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (Catalyst)[2]

Workflow:

  • Bromination (C5 Functionalization):

    • Dissolve 4-ethyl-2-aminothiazole (1.0 eq) in DMF at 0°C.

    • Add NBS (1.05 eq) portion-wise over 30 mins.

    • Stir at RT for 2 hours. Quench with water, extract with EtOAc.[3]

    • Result: 5-bromo-4-ethyl-1,3-thiazol-2-amine.

  • Negishi Coupling (Installation of t-Butyl):

    • In a glovebox/inert atmosphere: Suspend the 5-bromo intermediate (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF.

    • Add tert-butylzinc bromide (1.5 eq) dropwise.

    • Heat to 60°C for 12 hours.

    • Workup: Quench with saturated NH₄Cl. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Coupling to Kinase Scaffold

Use this protocol to attach Fragment A to a chloro-substituted heteroaromatic core (e.g., 2-chloropyrimidine).

Mechanistic Insight: Aminothiazoles are weak nucleophiles. Standard SNAr conditions often fail or require excessive heat. We utilize a BrettPhos Pd-G3 catalytic system to facilitate coupling under mild conditions.

Materials:

  • Fragment A: this compound (1.2 eq)

  • Scaffold: Aryl Chloride (e.g., 2-chloro-4-substituted-pyrimidine) (1.0 eq)

  • Catalyst: BrettPhos Pd G3 (0.02 eq)

  • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (for difficult substrates)

  • Solvent: t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride, Fragment A, K₂CO₃, and BrettPhos Pd G3.

  • Inertion: Seal the vial and purge with N₂ or Argon for 5 minutes.

  • Solvation: Add anhydrous t-Amyl Alcohol via syringe. (Concentration: 0.2 M).

  • Reaction: Heat the block to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the Aryl Chloride.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate in vacuo.

    • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). The tert-butyl group makes the product lipophilic; expect late elution.

Visualization of Workflows

The following diagrams illustrate the synthesis logic and the structural binding hypothesis.

KinaseInhibitorWorkflow cluster_0 Step 1: Fragment Synthesis (Negishi) cluster_1 Step 2: Scaffold Integration (Buchwald) Start 4-Ethyl-2-aminothiazole Bromination Bromination (NBS) (C5-Br Installation) Start->Bromination Intermediate 5-Bromo-4-ethyl -1,3-thiazol-2-amine Bromination->Intermediate Coupling Negishi Coupling (t-Bu-ZnBr + Pd) Intermediate->Coupling FragmentA Fragment A: 5-t-Butyl-4-ethyl-thiazol-2-amine Coupling->FragmentA Buchwald Buchwald-Hartwig (BrettPhos Pd G3) FragmentA->Buchwald Nucleophile Scaffold Cl-Heterocycle Core (e.g., Pyrimidine) Scaffold->Buchwald Electrophile FinalDrug Final Kinase Inhibitor Buchwald->FinalDrug

Figure 1: Synthetic pathway for generating the sterically demanding aminothiazole fragment and coupling it to a kinase inhibitor core.

BindingMode Inhibitor Inhibitor (Fragment A moiety) Hinge Kinase Hinge Region (Met318 / Glu106) Inhibitor->Hinge H-Bonds (N3 & NH2) BackPocket Hydrophobic Back Pocket Inhibitor->BackPocket 5-t-Butyl Interaction Gatekeeper Gatekeeper Residue (Thr/Met) Gatekeeper->Inhibitor Steric Filter

Figure 2: Pharmacophore model showing the 5-tert-butyl group targeting the hydrophobic back pocket while the amine anchors to the hinge.

Biological Evaluation Protocols

Once synthesized, the inhibitor must be validated for potency and residence time. The bulky tert-butyl group often slows dissociation rates (


), increasing residence time.
Assay: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine IC₅₀ values against Src Family Kinases (SFKs).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO.

  • Enzyme Mix: Dilute recombinant kinase (e.g., c-Src, 0.2 ng/µL) in 1X Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate Mix: Prepare ATP (10 µM) and Poly E4Y peptide substrate (0.2 µg/µL).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min at RT (allows inhibitor to bind).

    • Add 4 µL Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC₅₀ using a 4-parameter logistic fit.

Data Interpretation Table
Structural FeatureExpected Biological ImpactValidation Metric
2-Amino Group Primary Hinge BindingLoss of potency if methylated (N-Me).
5-Tert-Butyl Selectivity / PotencyHigh potency against Thr-gatekeeper (c-Src); Low against Met-gatekeeper (EGFR).
4-Ethyl Solubility / ConformationImproved solubility vs. 4-Phenyl analogs; Check thermodynamic solubility (pH 7.4).

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • BLD Pharm. "Product Datasheet: this compound (CAS 34631-47-5)."

Sources

Troubleshooting & Optimization

overcoming steric hindrance in reactions with 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this sterically demanding, yet valuable, building block. The significant steric bulk imposed by the C5 tert-butyl and C4 ethyl groups presents unique challenges in functionalizing the C2 amino group. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these synthetic hurdles.

The Core Challenge: Understanding the Steric Environment

The primary obstacle in reactions involving this substrate is the severe steric hindrance around the exocyclic 2-amino group. The tert-butyl group, in particular, acts as a bulky "shield," restricting access for incoming reagents and catalyst complexes. This often leads to failed or low-yielding reactions under standard conditions that would suffice for less substituted 2-aminothiazoles.

Steric_Hindrance cluster_molecule Steric Shielding of the 2-Amino Group mol N_atom tBu_shield t-Butyl Group (Major Shield) Et_shield Ethyl Group (Minor Shield) Reagent Incoming Reagent Reagent->N_atom   Access Restricted

Caption: Steric hindrance in this compound.

Frequently Asked Questions & Troubleshooting

FAQ 1: My standard N-acylation with an acid chloride/anhydride is failing. What should I do?

The Problem: Standard acylation conditions (e.g., acyl chloride with triethylamine in DCM, or acetic anhydride in pyridine) often fail because the nucleophilicity of the amino group is kinetically hampered. The bulky substituents physically block the approach of the acylating agent, preventing the formation of the tetrahedral intermediate.

Troubleshooting Strategies:

  • Increase Reagent Reactivity & Temperature:

    • Rationale: Overcoming a high activation energy barrier requires more forceful conditions.

    • Action: Switch from less reactive anhydrides to more reactive acyl chlorides. If already using an acyl chloride, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP), which acts as a hyper-nucleophilic acylation catalyst. Concurrently, increase the reaction temperature. Refluxing in a higher-boiling solvent like 1,2-dichloroethane (DCE) or toluene may be necessary.

  • Utilize Microwave-Assisted Synthesis:

    • Rationale: Microwave irradiation can dramatically accelerate reactions by efficiently transferring energy to the polar solvent and reactants, often allowing reactions to proceed that are sluggish under conventional heating.[1]

    • Action: Perform the reaction in a sealed microwave vial. This technique allows for rapid heating to temperatures above the solvent's boiling point, increasing pressure and reaction rates safely.[2][3]

Protocol 1: Microwave-Assisted N-Acylation
  • To a 10 mL microwave-safe vial, add this compound (1.0 mmol, 1.0 equiv.), the acyl chloride (1.2 mmol, 1.2 equiv.), and anhydrous DMF (4 mL).

  • Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate at 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ConditionTemperatureTimeTypical YieldReference Insight
Acetic Anhydride, Pyridine25 °C24h< 5%Standard conditions fail
Acetyl Chloride, TEA, DCM40 °C (Reflux)12h15-25%Modest improvement
Acetyl Chloride, DIPEA, DMF140 °C (Microwave)20 min75-90%Microwave significantly enhances success[1][3]
FAQ 2: I am attempting a Buchwald-Hartwig N-arylation and getting no product. How can I optimize this coupling?

The Problem: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is highly sensitive to steric hindrance on both the amine and the aryl halide.[4][5] The catalytic cycle involves several steps, and the final reductive elimination step to form the C-N bond is often the rate-limiting step for sterically demanding substrates. A standard catalyst system like Pd₂(dba)₃ with a simple phosphine ligand will likely fail because the bulky reactants cannot be brought together effectively in the palladium coordination sphere.

Troubleshooting Workflow:

Buchwald_Troubleshooting start Start: Low Yield in Buchwald-Hartwig Coupling ligand Switch to Bulky, Electron-Rich Buchwald-Type Ligand (e.g., XPhos, RuPhos) start->ligand base Use a Stronger, Non-Nucleophilic Base (e.g., LHMDS or K₃PO₄ instead of NaOtBu) ligand->base If yield is still low temp Increase Reaction Temperature (Toluene or Dioxane at 100-120 °C) base->temp If needed nhc Advanced: Try an N-Heterocyclic Carbene (NHC) Ligand (e.g., IPr*OMe) temp->nhc Yield < 70% success Reaction Successful temp->success Yield > 70% nhc->success Yield > 70% fail Still Failing? Re-evaluate Substrate/Aryl Halide nhc->fail Yield < 70%

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Key Optimization Steps:

  • Ligand Selection is Critical:

    • Rationale: The ligand's job is to stabilize the palladium center and facilitate the catalytic cycle. For hindered substrates, you need a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.

    • Action: Switch from first-generation or bidentate ligands (like BINAP) to specialized monodentate biarylphosphine ligands.[4] Excellent starting points include XPhos , RuPhos , or BrettPhos . These ligands create a coordinatively unsaturated, reactive palladium center that can accommodate bulky coupling partners.[6]

  • Base and Solvent Choice:

    • Rationale: The base plays a crucial role in deprotonating the amine. A strong, non-nucleophilic base is required. The solvent must be anhydrous and capable of reaching high temperatures.

    • Action: Sodium tert-butoxide (NaOtBu) is a common choice, but for very hindered systems, lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can sometimes provide superior results. Use high-boiling, anhydrous solvents like toluene or 1,4-dioxane.

  • Advanced Strategy: N-Heterocyclic Carbene (NHC) Ligands:

    • Rationale: NHC ligands are strong sigma-donors that form very stable bonds with palladium, creating highly active and thermally robust catalysts. Certain bulky NHC ligands have been specifically designed for challenging couplings.[7]

    • Action: If biarylphosphine ligands fail, consider a catalyst system using a bulky NHC ligand such as IPr*OMe. These are particularly effective for coupling ortho-substituted aryl halides.[7]

FAQ 3: Are there alternative methods for N-alkylation besides using alkyl halides?

The Problem: Direct alkylation with alkyl halides can sometimes lead to over-alkylation (formation of a quaternary ammonium salt on the ring nitrogen) or require harsh conditions. For our sterically hindered substrate, forcing these conditions might lead to decomposition.

Alternative Strategy: Reductive Amination

  • Rationale: Reductive amination is a two-step, one-pot process that is often milder and more controlled than direct alkylation.[8] It involves the formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. The steric hindrance can make imine formation slow, but this can be overcome.

  • Action: React this compound with the desired aldehyde or ketone. The key is choosing the right reducing agent.

    • Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent, ideal for acid-sensitive substrates. It is often the reagent of choice.

    • Sodium cyanoborohydride (NaBH₃CN): Effective but toxic.

    • H₂/Catalyst: Catalytic hydrogenation (e.g., using Pd/C) is a very clean method but may not be compatible with other functional groups in the molecule.[9]

Protocol 2: Reductive Amination with STAB
  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the aldehyde (1.1 mmol, 1.1 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (10 mL).

  • Add acetic acid (0.1 mmol, 0.1 equiv.) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

FAQ 4: When should I consider high-pressure or advanced catalytic systems?

The Problem: Some transformations may fail even with microwave assistance or optimized catalytic systems due to extremely high activation barriers or unfavorable reaction equilibria at atmospheric pressure.

Advanced Solutions:

  • High-Pressure Synthesis:

    • Rationale: Applying high pressure (10-350 bar) can accelerate reactions with a negative activation volume (i.e., where the transition state is smaller than the ground state), which is common in bond-forming reactions.[10] It can force molecules together, overcoming steric repulsion.[11]

    • Application: This is a specialized technique requiring specific equipment (an autoclave). It should be considered for reactions like cycloadditions or sluggish alkylations that are completely recalcitrant to other methods.

  • Copper-Catalyzed C-N Coupling:

    • Rationale: While palladium is dominant, copper-catalyzed Ullmann-type couplings have seen a resurgence. Modern ligand development has produced copper systems that are uniquely effective for coupling extremely hindered reaction partners where palladium catalysts fail.[12]

    • Application: If a Buchwald-Hartwig N-arylation with an ortho,ortho'-disubstituted aryl iodide fails even with the best palladium systems, a specialized CuI/ligand system might provide a solution.[12]

References
  • Microwave promoted synthesis of functionalized 2-aminothiazoles.ElectronicsAndBooks.
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.Royal Society of Chemistry.
  • Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols.National Center for Biotechnology Information.
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES.Journal of University of Shanghai for Science and Technology.
  • Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles.ResearchGate.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.MDPI.
  • High-pressure reaction (Hydrogenation).TCI Chemicals.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.National Center for Biotechnology Information.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Control of the reaction between 2-aminobenzothiazoles and Mannich bases. Royal Society of Chemistry. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • High-Pressure Reactions.Dasha Pharmaceuticals.
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig coupling. YouTube. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to selecting the optimal solvent for this compound. We will move beyond simple lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot common issues during your experiments.

Part 1: Foundational Analysis & Strategy

This section addresses the most fundamental questions regarding the solubility of this compound, starting with its structural properties.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this molecule is governed by a balance of polar and nonpolar characteristics. Understanding this dichotomy is the first step in selecting an appropriate solvent.

  • Polar Core: The molecule is built on a 2-aminothiazole ring system. This heterocyclic core, containing two nitrogen atoms and a sulfur atom, along with a primary amine group (-NH₂), is polar. It can participate in hydrogen bonding, which is a key interaction for dissolving in polar solvents[1]. Furthermore, the amine group is basic, meaning it can be protonated in acidic conditions to form a highly polar salt[1].

  • Nonpolar Appendages: The thiazole ring is substituted with two alkyl groups: a large, bulky tert-butyl group and an ethyl group. These hydrocarbon groups are nonpolar (hydrophobic) and will significantly reduce the molecule's affinity for highly polar solvents like water, while increasing its affinity for organic solvents[2].

The presence of both a polar, hydrogen-bonding core and bulky, nonpolar side chains means the molecule has an amphiphilic character. Therefore, it is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane).

cluster_molecule This compound cluster_analysis Solubility-Influencing Regions cluster_properties Resulting Properties mol Structure A Polar Core (2-Aminothiazole Ring) mol->A B Nonpolar Groups (Tert-butyl & Ethyl) mol->B C Hydrogen Bonding Capability Basicity (pKa > 7) A->C D Hydrophobicity Steric Hindrance B->D

Caption: Structural analysis of this compound.

Q2: What is the most effective general strategy for selecting a solvent?

A2: A systematic, iterative approach is most effective. The core principle is "like dissolves like," where a solute's solubility is maximized in a solvent with similar polarity[3]. Since our compound has mixed polarity, we will start with solvents of intermediate polarity and broaden the search if necessary. The workflow below outlines a logical, self-validating process.

start Start: Small-Scale Solubility Test (1-2 mg) analyze Analyze Compound Structure (Amphiphilic Nature) start->analyze select Select Solvents of Intermediate Polarity (e.g., DCM, THF, EtOAc) analyze->select test Test Dissolution at Room Temperature select->test success Success: Proceed with Experiment test->success Soluble? troubleshoot Troubleshoot test->troubleshoot No end End: Solvent Identified success->end heat Apply Gentle Heat (e.g., 40-50°C) or Sonicate troubleshoot->heat mixture Use a Co-Solvent (e.g., DCM/Methanol) troubleshoot->mixture ph Modify pH: Use Acidified Solvent (e.g., 10% AcOH in MeOH) troubleshoot->ph heat->test mixture->test ph->test

Caption: Recommended workflow for systematic solvent selection.

Part 2: Recommended Solvents & Troubleshooting

This section provides specific solvent recommendations and a guide for overcoming common dissolution challenges.

Q3: Which specific solvents are recommended as starting points and what is their predicted effectiveness?

A3: Based on the structural analysis, the following solvents are recommended for initial screening. The predictions are based on the properties of analogous 2-aminothiazole derivatives and general chemical principles[2][4].

Solvent Category Solvent Predicted Solubility Rationale & Comments
Polar Aprotic Dichloromethane (DCM)Good to Excellent Often effective for moderately polar compounds. A primary starting point.
Tetrahydrofuran (THF)Good Its ether oxygen can accept hydrogen bonds. Good for many heterocycles.
Ethyl Acetate (EtOAc)Moderate to Good Less polar than THF but still effective.
Acetonitrile (MeCN)Moderate Its polarity might be slightly too high, but it is worth testing.
Dimethylformamide (DMF)Excellent High boiling point. Use when other solvents fail. Difficult to remove.
Dimethyl Sulfoxide (DMSO)Excellent Universal solvent, but very high boiling and can be reactive. Use as a last resort.
Polar Protic Isopropanol / EthanolModerate The alkyl chain may interact favorably with the nonpolar groups of the solute.
Methanol (MeOH)Low to Moderate May be too polar on its own but is an excellent co-solvent.
WaterInsoluble The large nonpolar groups will prevent dissolution in water.
Acidified Solvents 1M Hydrochloric Acid (aq)Soluble Protonation of the amine group forms a water-soluble hydrochloride salt[5].
10% Acetic Acid in MeOHExcellent The acid facilitates salt formation while the methanol helps solvate the nonpolar parts[6].
Nonpolar Toluene / XylenesLow to Moderate May show some solubility due to the nonpolar groups.
Hexanes / HeptaneInsoluble Not polar enough to interact with the 2-aminothiazole core.
Q4: My compound is not dissolving in my chosen solvent. What are the next steps?

A4: If you encounter poor solubility at room temperature, do not immediately discard the solvent. The following troubleshooting steps, in order of application, should be performed:

  • Introduce Mechanical and Thermal Energy:

    • Vortex: Ensure the mixture is being agitated vigorously.

    • Sonicate: Use a sonication bath for 5-10 minutes. The high-frequency sound waves can help break up solute aggregates.

    • Gentle Heating: Warm the solution to 40-50 °C. For many organic compounds, solubility increases with temperature[1]. Caution: Do not heat indefinitely or to boiling, as this may cause compound degradation.

  • Use a Co-Solvent System:

    • If the compound has low solubility in a solvent like DCM (nonpolar leaning) or Methanol (polar), it often indicates that a single solvent cannot adequately solvate both ends of the molecule.

    • Strategy: Add a small amount of a miscible co-solvent. For example, if the compound is in DCM, add methanol dropwise. If it is in methanol, add DCM or toluene dropwise. This can create a solvent environment with an intermediate polarity that is more favorable for dissolution. A dichloromethane/acetone mixture has also proven effective for extracting heterocyclic amines[7].

  • Leverage pH Modification (Most Powerful Technique for Amines):

    • As a basic compound, the solubility of this compound can be dramatically increased by acidification.

    • Aqueous Systems: If the final application allows, dissolving the compound in a dilute aqueous acid (e.g., 1M HCl) will protonate the primary amine, forming a polar salt that is readily soluble in water[5].

    • Organic Systems: For organic reactions, adding a small amount of a compatible acid can be highly effective. A solution of 5-10% acetic acid in methanol is an excellent choice for creating stock solutions of difficult-to-dissolve basic compounds[6].

Part 3: Standardized Experimental Protocols

To ensure reproducible results, follow these standardized procedures for solubility testing and solution preparation.

Protocol 1: Small-Scale Solubility Screening

This protocol allows you to efficiently test a range of solvents using minimal compound.

  • Preparation: Aliquot approximately 1-2 mg of this compound into several small, labeled glass vials.

  • Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., using a pipette) up to a volume of 0.2 mL.

  • Initial Observation (Room Temp): Cap the vial and vortex for 30 seconds. Let it stand and visually inspect for any undissolved solid against a dark background.

  • Troubleshooting Application:

    • If solid remains, sonicate the vial for 5 minutes and re-inspect.

    • If solid still remains, warm the vial to 40°C for 5 minutes, vortex, and re-inspect.

  • Classification: Classify the solubility based on the outcome (e.g., "Soluble," "Partially Soluble," "Insoluble").

  • Iteration: Repeat steps 2-5 for each solvent you intend to screen.

  • Documentation: Record all observations in your laboratory notebook. This data is invaluable for future experiments.

Protocol 2: Preparing a 10 mg/mL Stock Solution in Dichloromethane (DCM)

This protocol provides a standard method for preparing a stock solution in a recommended starting solvent.

  • Weighing: Accurately weigh 10.0 mg of this compound into a clean, dry 4 mL glass vial.

  • Solvent Dispensing: Using a calibrated pipette, add 1.0 mL of dichloromethane (DCM) to the vial.

  • Dissolution: Cap the vial securely and vortex the mixture for 1 minute.

  • Visual Inspection: Check for complete dissolution. The solution should be clear with no visible particulates.

  • Troubleshooting (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. If particulates remain, gently warm the solution to 35-40°C.

  • Storage: Once fully dissolved, store the solution in a tightly sealed container at the appropriate temperature (typically 4°C or -20°C for long-term storage), protected from light.

References

  • Gering, K. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Rowan University. (n.d.). Predicting Solubility.
  • Al-Atrash, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • Solubility of Things. (n.d.). 2-Aminothiazole.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • PubChem. (n.d.). 2-Aminothiazole.
  • Sigma-Aldrich. (n.d.). 2-Aminothiazole 97.
  • ChemicalBook. (n.d.). 2-Aminothiazole CAS#: 96-50-4.
  • P. N. F. C. (2008). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. PubMed.
  • S. Z. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • LibreTexts Chemistry. (2018). Amines and Heterocycles.
  • CymitQuimica. (n.d.). CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.

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minimizing side reactions during 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine Functionalization

Current Status: Operational Subject: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: TBT-2A-OPT

Executive Summary: The Steric-Electronic Paradox

You are working with This compound . Unlike simple 2-aminothiazoles, this scaffold presents a unique "Steric-Electronic Paradox":

  • The Benefit: The bulky tert-butyl group at C5 effectively blocks electrophilic attack at the 5-position, eliminating the most common side reaction (C5-halogenation/nitration) seen in thiazole chemistry.

  • The Challenge: The electron-donating nature of the alkyl groups makes the ring nitrogen (N3) significantly basic (

    
    ), increasing competition between the ring nitrogen and the exocyclic amine during functionalization.
    

This guide provides self-validating protocols to navigate these competing reactivities.

Module 1: Acylation & Alkylation (Controlling Regioselectivity)

The Core Problem: 2-aminothiazoles are ambident nucleophiles.

  • Kinetic Control: Alkylating agents often attack the Ring Nitrogen (N3) first (most basic site), leading to imino-thiazolines.

  • Thermodynamic Control: Acylating agents typically yield the Exocyclic Amide , but kinetic trapping at N3 can occur.

Protocol: Selective N-Acylation (Exocyclic)

Target: Stable Amide Formation

Reagents:

  • Substrate: 1.0 equiv

  • Acyl Chloride/Anhydride: 1.1 equiv

  • Base: Pyridine (Solvent/Base) or Et3N (1.2 equiv) in DCM.

  • Critical Additive:DMAP (0.1 equiv) – acts as an acyl-transfer catalyst to bypass N3 trapping.

Step-by-Step Workflow:

  • Dissolve substrate in dry DCM (0.2 M).

  • Add Base.[1] Cool to 0°C.

  • Add Acyl Chloride dropwise.

  • Checkpoint 1 (TLC): If a spot appears with lower

    
     than expected, you have likely formed the ring-acylated intermediate.
    
  • Corrective Action: Warm to reflux. The ring-acylated species is kinetically formed but thermodynamically unstable. Heat promotes the Dimroth Rearrangement , migrating the acyl group to the exocyclic amine.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: 2-Aminothiazole Functionalization Reagent Select Reagent Type Start->Reagent Alkyl Alkyl Halide (R-X) Reagent->Alkyl Acyl Acyl Chloride/Anhydride Reagent->Acyl RingAttack Kinetic Attack at Ring N (N3) Alkyl->RingAttack Major Pathway Acyl->RingAttack Kinetics (Low Temp) ExoAttack Attack at Exocyclic NH2 Acyl->ExoAttack Thermodynamics Rearrange Apply Heat/Base (Dimroth Rearrangement) RingAttack->Rearrange Acyl Group Only Mixed Mixture: N-Alkyl (Exo) + Imino (Endo) RingAttack->Mixed Alkyl Group (Permanent) Stable Stable Product ExoAttack->Stable Rearrange->Stable

Caption: Logic flow for predicting and correcting regioselectivity issues. Note that alkylation at N3 is often irreversible without specific rearrangement conditions.

Module 2: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

The Core Problem: Thiazoles are notorious catalyst poisons. The sulfur atom and the N3 nitrogen can coordinate to Palladium, shutting down the catalytic cycle. The 5-tert-butyl group adds lipophilicity but does not sufficiently sterically shield the sulfur from Pd coordination.

The Solution: Use bulky, electron-rich biaryl phosphine ligands that out-compete the thiazole sulfur for binding to Pd.

Optimized Protocol: C-N Coupling
ParameterRecommendationRationale
Pd Source Pd2(dba)3 or Pd(OAc)2 Avoids pre-ligated precatalysts that might dissociate slowly.
Ligand BrettPhos or tBuBrettPhos Bulky ligands prevent S-coordination and facilitate reductive elimination.
Base NaOtBu (Strong) or Cs2CO3 (Weak)NaOtBu is standard; use Cs2CO3 if ester/nitrile groups are present.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for thermal activation if the catalyst rests.
Stoichiometry 1.0 Equiv Amine / 1.2 Equiv Aryl HalideUse the thiazole as the limiting reagent to simplify purification.

Troubleshooting "Stalled" Reactions:

  • Symptom: Reaction turns black (Pd precipitation) and stops at 20% conversion.

  • Cause: Catalyst poisoning by the thiazole sulfur.

  • Fix: Increase catalyst loading to 5 mol% Pd / 10 mol% Ligand. Switch to a Pd-G3 or G4 precatalyst (e.g., tBuBrettPhos Pd G4) to ensure immediate generation of the active LPd(0) species.

Visualization: Buchwald Workflow

Buchwald Mix Mix: Thiazole + Ar-Br + Base + Solvent CatSelect Add Catalyst: tBuBrettPhos Pd G4 Mix->CatSelect Heat Heat to 100°C CatSelect->Heat Check Check Color/TLC Heat->Check Success Orange/Red Solution: Proceed to Workup Check->Success Conversion > 90% Fail Black Precipitate: Catalyst Death Check->Fail Conversion < 20% Retry Retry: Increase Ligand Ratio or Switch to XPhos Fail->Retry

Caption: Operational workflow for Pd-catalyzed amination, highlighting the visual cue (black precipitate) for catalyst poisoning.

Module 3: Sandmeyer & Diazotization (Halogenation)

The Core Problem: 2-aminothiazole diazonium salts are extremely unstable in water. The classic aqueous NaNO2/HCl method often leads to hydrolysis (formation of the 2-hydroxythiazole) or violent decomposition before the halide can be installed.

The Solution: Anhydrous Diazotization (Doyle-type conditions).

Protocol: Conversion to 2-Bromothiazole

Target: 2-Bromo-5-tert-butyl-4-ethylthiazole

  • Solvent: Dry Acetonitrile (MeCN). Water must be excluded.[2]

  • Reagents:

    • Copper(II) Bromide (CuBr2): 1.2 equiv.

    • tert-Butyl Nitrite (tBuONO): 1.5 equiv.

  • Procedure:

    • Suspend CuBr2 in MeCN.

    • Add tBuONO.

    • Add the 2-aminothiazole substrate slowly (solid or solution) to the mixture.

    • Observation: Evolution of N2 gas (bubbling) indicates reaction progress.[3]

  • Why this works: The reaction proceeds via a radical mechanism.[4] The diazonium species is generated in situ and immediately trapped by the copper halide, preventing hydrolysis.

Safety Note: This reaction generates isobutylene and nitrogen gas. Ensure open ventilation.

FAQ: Troubleshooting Specific Issues

Q: I am seeing a "dimer" peak in my LCMS during acylation.

  • A: You likely have Bis-acylation . The exocyclic amide is still nucleophilic enough to react again, or you have acylated both the ring N and the exocyclic N.

  • Fix: Reduce acyl chloride to 0.95 equiv. Use a bulky base like DIPEA instead of Et3N to sterically discourage the second attack.

Q: My product hydrolyzes back to the amine during silica column chromatography.

  • A: 2-acylaminothiazoles can be labile. The silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity before loading your sample.

Q: Can I nitrate the 5-position?

  • A: No. The 5-position is blocked by the tert-butyl group. Attempting this with harsh nitrating agents (HNO3/H2SO4) will likely result in oxidation of the sulfur or degradation of the ethyl group at C4.

References

  • Regioselectivity & Dimroth Rearrangement

    • Mechanism of the Dimroth Rearrangement in Heterocycles. Organic Chemistry Portal.[4] Link

    • Reactivity of 2-aminothiazoles.[5][6][7][8] Wikipedia. Link

  • Sandmeyer Reaction (Anhydrous)

    • Sandmeyer Reaction of 2-aminothiazoles using t-Butyl Nitrite.[9] National Institutes of Health (NIH) / PubMed. Link (Contextual reference on thiazole reactivity).

    • Radical-Nucleophilic Aromatic Substitution (Sandmeyer). Wikipedia. Link

  • Buchwald-Hartwig Coupling

    • Buchwald-Hartwig Cross Coupling Reaction User Guide.[10] Organic Chemistry Portal.[4] Link

    • Catalyst Poisoning by Heterocycles. University of Groningen Research. Link

Sources

Technical Support Center: Separation of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine Isomers

[1]

Issue Definition & Diagnostic

User Report: "I am observing split peaks, broad tailing, or multiple eluting species during the HPLC analysis of 5-tert-butyl-4-ethyl-1,3-thiazol-2-amine. I need to separate the isomers."

Technical Diagnosis: The term "isomers" in the context of alkyl-substituted 2-aminothiazoles typically refers to two distinct phenomena. Correctly identifying which one is occurring is critical for selecting the separation strategy.

  • Regioisomerism (Synthetic Impurity): If you synthesized this molecule via the Hantzsch thiazole synthesis (condensation of thiourea with

    
    -haloketones), you likely have a mixture of the target 5-tert-butyl-4-ethyl  isomer and the 4-tert-butyl-5-ethyl  byproduct.[1] These are stable structural isomers.
    
  • Tautomerism (Dynamic Equilibrium): 2-aminothiazoles exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms.[1][2] This often manifests as peak broadening or "saddle" peaks, not true separation.

Root Cause Analysis & Mechanism

A. The Regioisomer Challenge (Structural)

The steric bulk of the tert-butyl group is the primary lever for separation.

  • Target: this compound.[1]

  • Impurity: 4-tert-butyl-5-ethyl-1,3-thiazol-2-amine.[1]

  • Chromatographic Behavior: Standard C18 columns often fail to resolve these because the hydrophobicity (logP) is nearly identical. Separation requires a stationary phase sensitive to steric shape selectivity or

    
    -
    
    
    interactions
    .[1]
B. The Tautomer Trap (Peak Shape)

2-aminothiazoles are amphoteric.[1]

  • Mechanism: The exchange between the amino form (–NH2) and the imino form (=NH) is fast on the NMR timescale but can be intermediate on the HPLC timescale, leading to peak distortion.

  • Control: This equilibrium is pH-dependent.[1] You must lock the molecule in one state (usually the protonated cation at low pH or the neutral molecule at high pH).

Recommended Separation Protocols

Protocol A: The "Gold Standard" (High pH Reversed-Phase)

Best for: Maximizing retention and peak symmetry for basic aminothiazoles.[1]

Rationale: At High pH (> pKa of the thiazole nitrogen, typically ~5.3), the molecule is neutral. This eliminates repulsion between the protonated amine and positively charged sites on the column, and it reduces silanol interaction (tailing).

ParameterCondition
Column Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).[1] Must be pH stable.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Temp 30°C
Detection UV @ 254 nm (Thiazole core)
Protocol B: The "Shape Selectivity" Method (PFP Phase)

Best for: Separating stubborn regioisomers (4-ethyl vs 5-ethyl) that co-elute on C18.[1]

Rationale: Pentafluorophenyl (PFP) columns offer distinct selectivity mechanisms: dipole-dipole,


11
ParameterCondition
Column PFP (Pentafluorophenyl) (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol (MeOH provides better shape selectivity than MeCN here)
Gradient Isocratic hold often required.[1] Try 40-50% B isocratic.[1]
Temp 25°C (Lower temp enhances steric selectivity)

Visualizing the Workflow

The following decision tree guides you through the method development process based on your specific observation.

MethodDevelopmentStartStart: Define ProblemObsObservationStart->ObsSplitSplit/Broad Peak?Obs->SplitDistorted ShapeTwoPeaksTwo Distinct Peaks?Obs->TwoPeaksCo-elution suspectedTautomerCheckCheck Tautomerism:Run at pH 10 or pH 2.5Split->TautomerCheckRegioCheckRegioisomer Separation:Requires Steric SelectivityTwoPeaks->RegioCheckSol_HighPHSolution A:Hybrid C18 @ pH 10(Suppresses Ionization)TautomerCheck->Sol_HighPHFixes Protonation StateSol_PFPSolution B:PFP Column @ Low pH(Shape Selectivity)RegioCheck->Sol_PFPResolves Steric Isomers

Figure 1: Decision tree for selecting the correct chromatographic strategy based on peak topology.[1]

Troubleshooting & FAQs

Q1: I see a "saddle" peak or a peak with a shoulder. Is this an isomer?

A: This is likely tautomerism , not a structural isomer.

  • Test: Change the flow rate. If the ratio of the "split" changes, it is a dynamic equilibrium (tautomerism). If the ratio stays constant, it is a physical impurity (regioisomer).

  • Fix: Switch to Protocol A (High pH) . By deprotonating the amine, you force the molecule into a single neutral state, collapsing the split peak into a sharp singlet [1].

Q2: My peaks are tailing severely (Asymmetry > 1.5).

A: Aminothiazoles are basic. They interact strongly with residual silanols on silica columns.

  • Fix 1: Use a "Hybrid" column (Ethylene-Bridged Hybrid) which has fewer silanols.[1]

  • Fix 2: Add an ion-pairing agent if you must run at low pH.[1] Add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated amine, masking the charge [2].

Q3: I cannot separate the 4-ethyl and 5-ethyl isomers on my C18 column.

A: Hydrophobic selectivity is insufficient here. The tert-butyl group dominates the hydrophobicity regardless of position.[1]

  • Fix: Switch to a PFP (Pentafluorophenyl) column or a Phenyl-Hexyl column.[1] Use Methanol instead of Acetonitrile as the organic modifier; Methanol allows for stronger

    
    -
    
    
    interactions between the analyte and the stationary phase, enhancing selectivity for the aromatic thiazole ring [3].
Q4: Are there stability concerns?

A: Yes. 2-aminothiazoles can oxidize or dimerize (forming azo linkages) if left in solution exposed to light/air for long periods.[1]

  • Protocol: Prepare samples fresh in the mobile phase. If using High pH buffers, ensure your column is rated for pH > 9 (Standard silica dissolves above pH 8).

References

  • Sielc Technologies. (2018).[3] Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2024).[4][5] Selectivity of Phenyl-Hexyl and PFP Columns for Aromatic Isomers. (General reference to vendor application notes for aromatic isomer separation).

Validation & Comparative

Comparative Guide: FTIR Analysis of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine (CAS: 34631-47-5) is a densely functionalized heterocyclic scaffold used frequently in fragment-based drug discovery (FBDD) and agrochemical synthesis.[1] Its structural complexity—combining a polar 2-amino thiazole core with lipophilic ethyl and tert-butyl substituents—presents unique challenges in vibrational spectroscopy.[1]

This guide provides a rigorous comparative analysis of the FTIR spectral signature of this compound. Unlike standard spectral libraries, we focus on differential diagnostics : distinguishing this specific derivative from its structural analogs (e.g., 2-aminothiazole, 4-tert-butyl-2-aminothiazole) and evaluating the impact of sampling methodology (ATR vs. Transmission) on data quality.[1]

Target Audience: Analytical Chemists, QC Specialists, and Medicinal Chemists.

Structural Dissection & Vibrational Logic

To accurately assign peaks, we must deconstruct the molecule into its vibrational centers. The spectrum is a superposition of three distinct domains:

  • The H-Bonding Donor/Acceptor Domain: The primary amine (

    
    ) and the thiazole nitrogen. These are highly sensitive to sample preparation (solid-state packing).[1]
    
  • The Heteroaromatic Core: The thiazole ring (

    
    ). Ring breathing and stretching modes are diagnostic of the oxidation state and substitution pattern.
    
  • The Aliphatic Shield: The tert-butyl and ethyl groups. These provide invariant "internal standard" peaks useful for normalization.

Vibrational Assignment Workflow

The following diagram illustrates the logic flow for validating the compound's identity based on spectral hierarchy.

FTIR_Workflow Start Unknown Sample Spectrum Region1 Region I: 3500-3100 cm⁻¹ (N-H Stretching) Start->Region1 Decision1 Doublet Observed? (νas & νs) Region1->Decision1 Region2 Region II: 3000-2800 cm⁻¹ (C-H Aliphatic) Region3 Region III: 1650-1450 cm⁻¹ (Ring/Amine Deformation) Region2->Region3 Region4 Region IV: 1400-600 cm⁻¹ (Fingerprint/Substituents) Region3->Region4 Decision2 t-Butyl Split? (1365/1390 cm⁻¹) Region4->Decision2 Decision1->Region2 Yes Result_Fail Identity Rejected: Check Precursors/Oxidation Decision1->Result_Fail No (Broad/Single) Result_Confirm Identity Confirmed: 5-t-Butyl-4-ethyl-1,3-thiazol-2-amine Decision2->Result_Confirm Yes Decision2->Result_Fail No

Figure 1: Logical decision tree for spectral verification of 2-aminothiazole derivatives.

Characteristic Peak Profile

The following data synthesizes experimental values from close structural analogs (specifically 4-tert-butyl-1,3-thiazol-2-amine) and theoretical DFT calculations for the ethyl-substituted system.

Table 1: Diagnostic FTIR Bands
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine

3400 - 3430MediumSharp doublet in dilute solution; broadens in solid state due to H-bonding.[1]

3300 - 3330MediumPaired with

.[1] Separation

.

(Scissoring)
1605 - 1620StrongOften overlaps with Ring

.[1] Look for shoulder.
Alkyl Groups

(Aliphatic)
2950 - 2970StrongDominated by tert-butyl methyl stretches.[1]

(Methylene)
2850 - 2900WeakSpecific to the 4-ethyl group (distinguishes from methyl analogs).[1]
Thiazole Ring

1510 - 1540StrongCore skeletal vibration.[1] Sensitive to protonation.
Ring Breathing1000 - 1050MediumCharacteristic of 1,3-azoles.[1]
Substituents t-Butyl "Split"1365 & 1390MediumCritical ID Marker. Symmetric deformation of gem-dimethyls.[1]
C-S Stretch650 - 700WeakLow frequency fingerprint; confirms sulfur presence.[1]

Critical Insight: The "Tert-Butyl Split" (Gem-dimethyl doublet) at ~1365/1390 cm⁻¹ is the most reliable marker to confirm the presence of the 5-position substituent, distinguishing this compound from simple ethyl-aminothiazoles.[1]

Comparative Analysis: Performance vs. Alternatives

Comparison A: Structural Analog (vs. 2-Aminothiazole)

Researchers often synthesize this compound from 2-aminothiazole (the parent scaffold).[1] FTIR is a rapid tool to monitor this transformation.

Feature2-Aminothiazole (Parent)5-t-Butyl-4-ethyl-1,3-thiazol-2-amine (Target)
C-H Region (3000+ cm⁻¹) Present (Ring C-H at C4/C5)Absent (Ring fully substituted)
Aliphatic Region (<3000 cm⁻¹) Absent (No alkyl groups)Dominant (Strong t-Butyl/Ethyl bands)
Fingerprint (1300-1400 cm⁻¹) Simple Ring modesComplex (Gem-dimethyl doublet present)
Comparison B: Methodological (ATR vs. KBr Transmission)

The choice of sampling technique drastically alters the spectral appearance of the amine group.

  • KBr Pellet (Transmission):

    • Pros: Higher sensitivity for weak overtones; traditional library standard.

    • Cons: Moisture absorption (hygroscopic KBr) causes broad

      
       bands that mask the 
      
      
      
      region. High pressure can induce polymorph changes.
    • Verdict:Avoid for routine QC unless strictly anhydrous conditions are maintained.

  • Attenuated Total Reflectance (ATR - Diamond/ZnSe):

    • Pros: Zero sample prep; preserves native crystalline state.

    • Cons: Slight peak shift to lower wavenumbers due to refractive index dispersion.

    • Verdict:Recommended Standard. The amine peaks will appear sharper and less perturbed by environmental water.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and E-E-A-T compliance, follow this validated protocol.

Reagents & Equipment[1]
  • Sample: >5 mg of this compound (Purity >98%).

  • Instrument: FTIR Spectrometer (e.g., Bruker/Thermo) with Diamond ATR module.

  • Solvent (Cleaning): Isopropanol (HPLC Grade).

Step-by-Step Procedure
  • Background Acquisition:

    • Clean crystal with isopropanol.

    • Acquire air background (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure no peaks >0.005 Abs in the 2800-3000 cm⁻¹ region (residual hydrocarbon).

  • Sample Deposition:

    • Place solid sample to cover the crystal eye (approx. 2 mm diameter).

    • Apply pressure using the anvil until the "Force Gauge" reads optimal (usually 80-100 units).

    • Why: Inconsistent pressure leads to variable peak intensity ratios, especially for the amine doublet.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio for weak ethyl bands).

  • Post-Processing:

    • Apply ATR Correction (if comparing to KBr libraries).

    • Baseline correct (Rubberband method, 64 points).

Impurity Flagging System

Use this checklist to instantly flag low-quality samples:

  • Broad band at 3400-3600 cm⁻¹: Moisture contamination (Sample needs drying).[1]

  • Sharp peak at ~1700 cm⁻¹: Carbonyl impurity (Possible oxidation of ethyl group or residual starting material).

  • Missing 2960 cm⁻¹ peak: Loss of tert-butyl group (De-alkylation degradation).[1]

References

  • Rao, K.S., et al. (2017). "Ab initio and DFT studies on structure, vibrational spectra of 4-tert-butyl-1,3-thiazol-2-amine." Vignan University.

  • NIST Chemistry WebBook. "2-Amino-5-tert-butyl-1,3,4-thiadiazole IR Spectrum." National Institute of Standards and Technology.[2]

  • Pagacz-Kostrzewa, M., et al. (2022). "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules.

  • Silverstein, R.M., et al. "Spectrometric Identification of Organic Compounds." Wiley.

Sources

A Comparative Guide to the Bioactivity of 5-tert-butyl-thiazol-2-amine and 5-methyl-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Substituted Thiazol-2-amine Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its versatile binding properties allow for the development of potent and selective ligands for various biological targets.[3] This guide provides an in-depth comparative analysis of two closely related 2-aminothiazole derivatives: 5-tert-butyl-thiazol-2-amine and 5-methyl-thiazol-2-amine. The primary focus is to elucidate how the seemingly subtle difference in the alkyl substituent at the 5-position—a bulky tertiary butyl group versus a compact methyl group—can profoundly influence their biological activity.

This comparison is particularly relevant for researchers in drug discovery, as it highlights the critical role of steric and electronic effects in modulating the interaction of small molecules with their biological targets. While 5-methyl-thiazol-2-amine has been more extensively studied as a building block for various bioactive compounds, including those with antioxidant and anticancer properties, the bioactivity of 5-tert-butyl-thiazol-2-amine remains less explored.[4][5] This guide aims to bridge this knowledge gap by synthesizing existing structure-activity relationship (SAR) data and providing a framework for a direct experimental comparison.

Chemical Structures and Physicochemical Properties

The foundational structures of the two compounds are depicted below:

CompoundStructureMolecular FormulaMolecular Weight
5-methyl-thiazol-2-amine 5-methyl-thiazol-2-amineC4H6N2S114.17 g/mol
5-tert-butyl-thiazol-2-amine 5-tert-butyl-thiazol-2-amineC7H12N2S156.25 g/mol

The key difference lies in the substituent at the C5 position of the thiazole ring. The methyl group is a small, electron-donating group, while the tert-butyl group is a significantly larger, sterically demanding, and also electron-donating group. This difference in size and spatial arrangement is anticipated to be a major determinant of their differential bioactivity.

Synthesis of 5-Alkyl-Thiazol-2-amines: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2][6] This reaction involves the condensation of an α-haloketone with a thiourea. The general mechanism proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]


alpha_haloketone [label="α-Haloketone"]; thiourea [label="Thiourea"]; intermediate [label="S-Alkylation Intermediate", fillcolor="#FBBC05"]; cyclized_intermediate [label="Cyclized Intermediate", fillcolor="#FBBC05"]; aminothiazole [label="2-Aminothiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

alpha_haloketone -> intermediate; thiourea -> intermediate; intermediate -> cyclized_intermediate [label=" Intramolecular\nCyclization"]; cyclized_intermediate -> aminothiazole [label=" Dehydration"]; }

Figure 1: Generalized workflow of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Synthesis of 5-methyl- and 5-tert-butyl-thiazol-2-amine

This protocol provides a general guideline for the synthesis of the title compounds, which may require optimization for specific laboratory conditions.

Materials:

  • 1-bromo-2-propanone (for 5-methyl-thiazol-2-amine)

  • 1-bromo-3,3-dimethyl-2-butanone (for 5-tert-butyl-thiazol-2-amine)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (10%)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate α-bromoketone (1 equivalent) in ethanol.

  • Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Slowly add 10% sodium bicarbonate solution to neutralize the reaction mixture. The product may precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold water and ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiazole derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Bioactivity Analysis: A Tale of Two Substituents

The introduction of a bulky tert-butyl group in place of a methyl group at the 5-position is expected to have a profound impact on the bioactivity of the 2-aminothiazole scaffold. This is primarily due to steric hindrance, which can either enhance or diminish the binding affinity of the molecule to its biological target.

Anticancer Activity: A Target-Dependent Phenomenon

The 2-aminothiazole core is a key feature in several anticancer agents, often acting as a kinase inhibitor.[7][8]

  • Potential for Enhanced Potency and Selectivity: In some cases, a bulky substituent can improve the fit of a molecule into a specific binding pocket, leading to increased potency and selectivity. For instance, derivatives of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl) have shown strong antiproliferative activity against various cancer cell lines, suggesting that the tert-butyl group is well-tolerated and may contribute to favorable interactions within the target's binding site.[5]

  • Potential for Reduced Activity: Conversely, a bulky group can also introduce steric clashes that prevent the molecule from binding effectively to its target. A study on 2-aminothiazole derivatives as inhibitors of the protein kinase CK2 found that the introduction of a bulky tert-butyl group at the 5-position led to a significant decrease in inhibitory activity. This suggests that the binding pocket of CK2 cannot accommodate such a large substituent at this position.

This conflicting evidence underscores a crucial principle in drug design: the effect of a particular substituent is highly dependent on the topology of the target's binding site.

Relevant Signaling Pathway: PI3K/Akt/mTOR

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.


RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminothiazole [label="5-Substituted\nThiazol-2-amines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates"]; PIP2 -> PIP3; PIP3 -> Akt [label=" Activates"]; Akt -> mTORC1 [label=" Activates"]; mTORC1 -> Proliferation; Aminothiazole -> PI3K [label=" Inhibits", style=dashed, color="#EA4335"]; }

Figure 2: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of 2-aminothiazole derivatives.

Antioxidant Activity: The Role of Electron Donation

Derivatives of 5-methyl-thiazol-2-amine have been reported to possess antioxidant properties.[4][9] The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Both the methyl and tert-butyl groups are electron-donating, which can influence the ability of the molecule to scavenge free radicals. The greater inductive effect of the tert-butyl group might be expected to enhance this activity, although steric factors could also play a role in the interaction with the DPPH radical.

Experimental Protocols for Bioactivity Assessment

To facilitate a direct and robust comparison of the bioactivity of 5-tert-butyl- and 5-methyl-thiazol-2-amine, the following detailed experimental protocols are provided.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]


start [label="Seed Cells in\n96-well Plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treat [label="Treat with\nTest Compounds"]; incubate [label="Incubate"]; add_mtt [label="Add MTT Reagent", fillcolor="#FBBC05"]; incubate_mtt [label="Incubate"]; solubilize [label="Solubilize Formazan\nwith DMSO"]; read [label="Read Absorbance\n(570 nm)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> treat; treat -> incubate; incubate -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read; }

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-tert-butyl-thiazol-2-amine and 5-methyl-thiazol-2-amine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can then be determined from the dose-response curve.

Antioxidant Activity: The DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[4]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare stock solutions of the test compounds (5-tert-butyl- and 5-methyl-thiazol-2-amine) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds or the standard to separate wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Comparative Data Summary (Hypothetical)

Based on the available SAR literature, a hypothetical comparative dataset is presented below to illustrate the potential differences in bioactivity. It is crucial to note that these are inferred values and require experimental validation.

CompoundIC50 (MCF-7, µM) - CytotoxicityIC50 (DPPH, µM) - AntioxidantTarget-Specific Inhibition (Kinase X, IC50, µM)Target-Specific Inhibition (Kinase Y, IC50, µM)
5-methyl-thiazol-2-amine >100~50>50~10
5-tert-butyl-thiazol-2-amine ~20~35~5>50

This hypothetical data suggests that the tert-butyl analog may exhibit greater cytotoxicity against certain cancer cell lines and potentially enhanced antioxidant activity. The target-specific inhibition data illustrates the principle of how the bulky substituent could lead to increased potency against one kinase (Kinase X) while abolishing activity against another (Kinase Y).

Conclusion and Future Directions

The comparative analysis of 5-tert-butyl- and 5-methyl-thiazol-2-amine provides valuable insights into the structure-activity relationships of 5-substituted 2-aminothiazoles. The steric bulk of the tert-butyl group is a double-edged sword, potentially enhancing bioactivity by promoting favorable interactions within a specific target's binding site or diminishing it through steric hindrance.

This guide highlights the necessity of empirical testing to validate these structure-based hypotheses. The provided experimental protocols for synthesis and bioactivity assessment offer a clear path for researchers to conduct a head-to-head comparison of these two intriguing molecules. Further investigations should also include a broader panel of cancer cell lines, additional antioxidant assays, and screening against a diverse range of biological targets to fully elucidate the therapeutic potential of the 5-tert-butyl-thiazol-2-amine scaffold.

References

  • ACS Omega. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • Wu, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Yin, G., et al. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Arkivoc. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Singh, P., et al. (2016). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • Google Patents. (2014).
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of. [Link]

  • ACS Publications. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. [Link]

  • Bentham Science. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. [Link]

  • ResearchGate. (2019). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and.... [Link]

  • PMC. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. [Link]

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  • ResearchGate. (2021). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • Royal Society of Chemistry. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. [Link]

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  • MDPI. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Tert-butyl-4-ethyl-1,3-thiazol-2-amine. As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind these critical procedures, ensuring a self-validating system of laboratory safety.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of structurally similar thiazole derivatives and general principles of chemical waste management. It is imperative to treat this compound as hazardous and consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal contractor to ensure full compliance with all federal, state, and local regulations.[1][2]

Hazard Assessment and Characterization

Thiazole and its derivatives are a class of heterocyclic compounds that often exhibit flammable and toxic properties.[1] In the absence of specific data for this compound, a conservative approach necessitates assuming it may present similar hazards. The amine functional group can also contribute to its toxicological profile and potential for skin and eye irritation.[3][4]

Table 1: Assumed Hazard Profile for this compound

Hazard CategoryAssumed Classification & Potential EffectsPrecautionary Actions
Physical Hazards Flammable Solid/Liquid (Assumed). Vapors may form explosive mixtures with air.[2][5]Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools.[5]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, inhaled, or in contact with skin.[1][6]Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when using this product.[2][7]
Skin Corrosion/Irritation: Causes skin irritation.[4][8]Wear protective gloves and clothing. Wash skin thoroughly after handling.[3]
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4]Wear safety glasses with side shields or chemical goggles.[2]
Environmental Hazards Harmful to aquatic life.[1]Do not allow to enter drains or waterways.[1] Avoid release to the environment.

Essential Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place. The causality is simple: proper preparation prevents accidents.

  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[9] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Eye Protection: Chemical safety goggles are required.[2]

    • Hand Protection: Nitrile or butyl rubber gloves should be worn. Inspect gloves before use and dispose of contaminated gloves properly.

    • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashing, consider additional protective clothing.[10]

    • Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2]

Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.

Step 1: Select the Appropriate Waste Container Use a dedicated, leak-proof container that is compatible with the chemical. The original product container is often a suitable choice.[11] Ensure the container is in good condition and has a secure, tight-fitting lid.[11]

Step 2: Label the Container Correctly This is a critical regulatory requirement. The label must be affixed to the container before any waste is added and must include:

  • The words "HAZARDOUS WASTE" .[1][11]

  • The full chemical name: "this compound" .

  • An accurate list of all constituents and their approximate percentages.

  • Prominent hazard warnings (e.g., "Flammable," "Toxic").[1]

  • The date when waste was first added to the container.[1]

Step 3: Segregate Incompatible Waste Streams Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department. In particular, keep it separate from:

  • Strong Oxidizing Agents: Such as nitrates or perchlorates, as this may create a fire or explosion hazard.[2]

  • Strong Acids: To avoid potentially vigorous reactions.

  • Aqueous Waste: As this compound is likely insoluble in water and harmful to aquatic life.[4]

Formal Disposal Procedure

Disposal of chemical waste is a regulated process that must be handled by certified professionals. Your role is to ensure the waste is properly prepared for pickup.

Step 1: Accumulate Waste Safely Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be secure, under the control of laboratory personnel, and provide secondary containment to capture any potential leaks.

Step 2: Adhere to Accumulation Limits Regulations from the U.S. Environmental Protection Agency (EPA) and state authorities limit the volume of hazardous waste that can be stored in an SAA and the timeframe for its removal.[12] Be aware of your generator status (e.g., Very Small, Small, or Large Quantity Generator) as this affects your specific obligations.[12]

Step 3: Arrange for Professional Disposal Contact your institution's EHS department to schedule a pickup of the hazardous waste. You will need to provide a complete and accurate description of the waste.[1] A licensed professional waste disposal service will then transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13] Never pour chemical waste down the drain or dispose of it in the regular trash.[2]

Emergency Spill Management

Immediate and correct response to a spill is critical to minimizing risk.

For Minor Spills (inside a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to contain the spill.[1] Do not use combustible materials like paper towels.

  • Clean Up: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[1]

For Major Spills (outside a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your laboratory supervisor and call your institution's emergency number and EHS department.[2]

  • Control Ignition Sources: If safe to do so, remove or extinguish all nearby sources of ignition.[2]

  • Isolate the Area: Prevent entry to the spill area.

  • Await Professional Response: Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.

Chemical Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Workflow for Disposal of this compound cluster_prep Preparation & Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Leak-Proof Waste Container ppe->container labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards container->labeling collect Collect Waste in Labeled Container labeling->collect segregate Segregate from Incompatibles (Oxidizers, Acids) collect->segregate store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store pickup Arrange Pickup with Certified Waste Disposal Service (via EHS Dept.) store->pickup transport Transport to Permitted TSDF for Final Disposal pickup->transport end Disposal Complete transport->end

Caption: Decision workflow for the safe disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.